molecular formula C7H11N3O3 B14028204 1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione

1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14028204
M. Wt: 185.18 g/mol
InChI Key: FDRFDWZHUMCQSL-UHFFFAOYSA-N
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Description

1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with a pyrimidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; often conducted in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the amino group.

Scientific Research Applications

1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure with different substituents.

    2-Amino-4-methoxypyrimidine: Contains a methoxy group instead of an ethoxy group.

    2-Amino-4-chloropyrimidine: Substituted with a chlorine atom.

Uniqueness

1-((2-Aminoethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group provides different reactivity and interaction potential compared to other similar compounds.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(2-aminoethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c8-2-4-13-5-10-3-1-6(11)9-7(10)12/h1,3H,2,4-5,8H2,(H,9,11,12)

InChI Key

FDRFDWZHUMCQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)COCCN

Origin of Product

United States

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